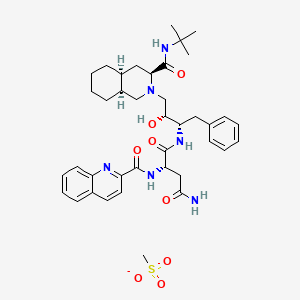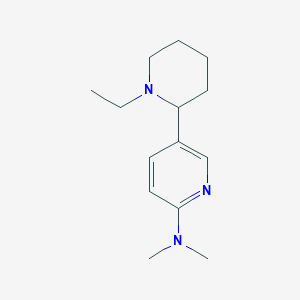
Saquinavir methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saquinavir metanosulfonato es un compuesto que se utiliza principalmente como medicamento antirretroviral. Es un inhibidor de la proteasa que es eficaz contra el virus de la inmunodeficiencia humana (VIH). El saquinavir metanosulfonato se utiliza a menudo en combinación con otros agentes antirretrovirales para mejorar su eficacia .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de saquinavir metanosulfonato implica múltiples etapas, comenzando desde los bloques de construcción básicos. Los pasos clave incluyen la formación de la estructura central, seguida de la adición de varios grupos funcionales. El paso final implica la reacción con ácido metanosulfónico para formar la sal metanosulfonato .
Métodos de producción industrial
La producción industrial de saquinavir metanosulfonato normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
Saquinavir metanosulfonato sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula.
Reducción: Esta reacción se puede utilizar para reducir grupos funcionales específicos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción específica, pero generalmente implican temperaturas y niveles de pH controlados .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Saquinavir metanosulfonato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de inhibidores de la proteasa.
Biología: Se utiliza para estudiar los mecanismos de replicación e inhibición del VIH.
Medicina: Es un componente clave en la terapia antirretroviral para pacientes con VIH/SIDA.
Industria: Se utiliza en la industria farmacéutica para la producción de medicamentos antirretrovirales .
Mecanismo De Acción
Saquinavir metanosulfonato ejerce sus efectos inhibiendo la enzima proteasa del VIH. Esta enzima es crucial para la escisión proteolítica de los precursores polipeptídicos virales en proteínas funcionales individuales. Al inhibir esta enzima, saquinavir metanosulfonato evita la maduración y replicación del virus, lo que lleva a la formación de partículas virales inmaduras y no infecciosas .
Comparación Con Compuestos Similares
Compuestos similares
- Ritonavir
- Lopinavir
- Indinavir
Singularidad
Saquinavir metanosulfonato es único en su afinidad de unión específica y mecanismo de inhibición. Mientras que otros inhibidores de la proteasa como el ritonavir y el lopinavir también inhiben la proteasa del VIH, el saquinavir metanosulfonato tiene propiedades farmacocinéticas distintas y una estructura molecular única que contribuye a su eficacia específica y perfil de efectos secundarios .
Propiedades
Fórmula molecular |
C39H53N6O8S- |
|---|---|
Peso molecular |
765.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonate |
InChI |
InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/p-1/t26-,27+,30-,31-,32-,33+;/m0./s1 |
Clave InChI |
IRHXGOXEBNJUSN-YOXDLBRISA-M |
SMILES isomérico |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)[O-] |
SMILES canónico |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)


![bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)

![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)

![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
![5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline](/img/structure/B11819969.png)
